Ptp1B-IN-26

Type 2 Diabetes PTP1B Inhibition Insulin Signaling

Researchers investigating PTP1B-mediated insulin signaling face a critical challenge: most PTP1B inhibitors lack the potency and dual-target profile needed for reproducible metabolic phenotyping without multi-drug confounders. Ptp1B-IN-26 (compound 7a) solves this as the most potent PTP1B inhibitor from a systematically evaluated 12-derivative phenylthiosemicarbazide-triazole-phenylacetamide series. • 3.5-fold more potent than suramin against PTP1B; competitive inhibition validated by docking. • Simultaneously inhibits α-glucosidase, enabling single-compound dual-target interrogation of the PTP1B/α-glucosidase hypothesis for type 2 diabetes research. • Structurally orthogonal to sulfonated naphthylurea inhibitors, supporting convergent target-validation studies. • Full SAR dataset (7a-l) provides quantitative benchmarking for medicinal chemistry optimization. Ships globally; custom synthesis available.

Molecular Formula C25H23N7O2S
Molecular Weight 485.6 g/mol
Cat. No. B12386160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePtp1B-IN-26
Molecular FormulaC25H23N7O2S
Molecular Weight485.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CN2C=C(N=N2)COC3=CC=C(C=C3)C=NNC(=S)NC4=CC=CC=C4
InChIInChI=1S/C25H23N7O2S/c33-24(27-20-7-3-1-4-8-20)17-32-16-22(29-31-32)18-34-23-13-11-19(12-14-23)15-26-30-25(35)28-21-9-5-2-6-10-21/h1-16H,17-18H2,(H,27,33)(H2,28,30,35)/b26-15+
InChIKeyCDZUGTHREPGLTQ-CVKSISIWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ptp1B-IN-26: Competitive PTP1B Inhibitor


Ptp1B-IN-26 (synonym: compound 7a) is a phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivative that acts as a competitive inhibitor of protein tyrosine phosphatase 1B (PTP1B) [1]. This small molecule (MW 485.56; formula C₂₅H₂₃N₇O₂S) belongs to a rationally designed dual-inhibitor series (compounds 7a–l) that simultaneously targets PTP1B and α-glucosidase for type 2 diabetes research [1]. Within this series, Ptp1B-IN-26 was identified as the most potent PTP1B inhibitor, demonstrating 3.5-fold higher inhibitory activity than the standard inhibitor suramin [1].

Why Ptp1B-IN-26 Is Irreplaceable


Generic substitution with other in-class PTP1B inhibitors is unreliable because Ptp1B-IN-26 was selected as the most potent PTP1B inhibitor from a structurally distinct phenylthiosemicarbazide-triazole-phenylacetamide scaffold after systematic SAR evaluation of 12 derivatives (7a–l) [1]. In the same series, only three other compounds (7g, 7h, and 7l) surpassed suramin's potency, but none matched the 3.5-fold superiority of 7a [1]. Moreover, Ptp1B-IN-26 displays a dual-target profile—inhibiting both PTP1B and α-glucosidase—whereas the strongest α-glucosidase inhibitor in the series (7i) is a weaker PTP1B inhibitor, and vice versa [1]. This intrinsic potency-selectivity trade-off means that substituting 7a with a close analog from the same series or a generic PTP1B inhibitor fundamentally alters the dual-target pharmacological balance, compromising experimental reproducibility and therapeutic hypothesis testing.

Ptp1B-IN-26 Differentiation Evidence


PTP1B Potency: Comparison with Suramin

Ptp1B-IN-26 (compound 7a) was the most potent PTP1B inhibitor among the 7a–l series, exhibiting 3.5-fold higher inhibitory activity than the standard competitive inhibitor suramin in a head-to-head in vitro enzymatic assay [1]. The abstract of the source study explicitly states: 'the most potent PTP-1B inhibitor was compound 7a with 3.5-fold higher inhibitory activity than suramin' [1].

Type 2 Diabetes PTP1B Inhibition Insulin Signaling

PTP1B Selectivity vs. PTP1B-IN-27

Within the same 7a–l series, Ptp1B-IN-26 (7a) and PTP1B-IN-27 (7i) exhibit opposing target selectivity profiles. Ptp1B-IN-26 is the most potent PTP1B inhibitor in the series (3.5× suramin), whereas PTP1B-IN-27 is the most potent α-glucosidase inhibitor (6× acarbose) but substantially weaker against PTP1B [1]. According to TargetMol, PTP1B-IN-27 has a PTP-1B IC₅₀ of 8.2 μM [2], compared to Ptp1B-IN-26's expected lower IC₅₀ based on its 3.5× suramin improvement.

Dual-Target Inhibitor PTP1B vs α-Glucosidase SAR Differentiation

Competitive Inhibition Mechanism

Kinetic analysis of Ptp1B-IN-26 (7a) confirms that it inhibits PTP-1B in a competitive mode, directly competing with natural phosphotyrosine substrates at the enzyme active site [1]. Molecular docking independently verified that 7a occupies the PTP-1B active site pocket [1]. This differentiates Ptp1B-IN-26 from allosteric PTP1B inhibitors (e.g., PTP1B-IN-4 with IC₅₀ = 8 μM ) that bind outside the catalytic domain and exhibit distinct substrate-dependent pharmacology.

Enzyme Kinetics Competitive Inhibitor Mechanism of Action

Dual-Target Inhibition Profile

Ptp1B-IN-26 is a member of a dual-inhibitor series that simultaneously targets PTP-1B and α-glucosidase, two validated anti-diabetic targets operating through independent glycemic control mechanisms [1]. All 7a–l derivatives were more potent α-glucosidase inhibitors than acarbose (the clinical standard), with Ptp1B-IN-26 showing combined dual-inhibitory activity [1]. In contrast, most commercially available PTP1B inhibitors (e.g., PTP1B-IN-20, IC₅₀ = 1.05 μM for PTP1B; IC₅₀ = 78.0 μM for TCPTP ) are optimized solely for PTP1B selectivity and lack α-glucosidase activity.

Dual Inhibitor α-Glucosidase Metabolic Syndrome

In Silico ADMET Profiling

In silico pharmacokinetic and toxicity profiling was performed for the most potent compounds in the series, and the results were compared against suramin and acarbose as standard controls [1]. While the published abstract does not disclose individual ADMET parameters, the explicit statement that 'In silico pharmacokinetic and toxicity assays of the most potent compounds were performed, and the obtained results were compared with those of the standard inhibitors' [1] establishes that Ptp1B-IN-26 (the most potent PTP1B inhibitor) was among those assessed, providing a computable differentiation baseline against less-potent series members that were not profiled.

Drug-Likeness ADMET Prediction Lead Optimization

Ptp1B-IN-26 Applications


PTP1B Mechanistic Studies

Ptp1B-IN-26's confirmed competitive inhibition mechanism and 3.5-fold potency advantage over suramin [1] make it the preferred tool compound for investigating PTP1B-mediated regulation of insulin receptor phosphorylation. Its active-site binding mode (validated by docking) [1] allows researchers to design substrate-competition experiments that distinguish PTP1B-dependent signaling phenotypes from off-target phosphatase effects, a critical consideration given the 72–74% sequence identity between PTP1B and TCPTP catalytic domains [1].

Dual-Target Synergy Studies

As the most potent PTP1B inhibitor within a series where every member also exceeds acarbose's α-glucosidase potency [1], Ptp1B-IN-26 uniquely enables single-compound interrogation of the PTP1B/α-glucosidase dual-inhibition hypothesis. This eliminates pharmacokinetic interaction confounders inherent in two-drug combination studies, making it suitable for in vivo metabolic phenotyping where coordinated inhibition of insulin signaling desensitization and postprandial glucose absorption is desired.

SAR-Driven Lead Optimization

The full 7a–l SAR dataset [1] positions Ptp1B-IN-26 as the PTP1B potency benchmark within this chemotype. Its clear rank-order differentiation from close analogs (7g, 7h, 7l surpassing suramin; 7i leading on α-glucosidase) [1] provides a quantitative reference framework for medicinal chemistry efforts aimed at improving selectivity, metabolic stability, or dual-target balance without inadvertently compromising PTP1B affinity.

Comparative Target Validation Profiling

When validating PTP1B as a therapeutic target, Ptp1B-IN-26 serves as a structurally distinct chemotype probe alongside suramin (the standard comparator) [1]. Its phenylthiosemicarbazide-triazole-phenylacetamide scaffold is unrelated to sulfonated naphthylurea structures like suramin, enabling orthogonal chemical biology approaches where convergent phenotypic outcomes across structurally diverse inhibitors strengthen target confidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ptp1B-IN-26

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.